

Application Notes and Protocols for Levorin in Cell Culture

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Compound of Interest

Compound Name: *Levorin*

Cat. No.: *B608547*

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Introduction

Levorin is a polyene macrolide antibiotic produced by *Actinomyces levoris*. It is primarily known for its potent antifungal activity, which is attributed to its high affinity for ergosterol, a key component of fungal cell membranes.[1][2] Upon binding, **Levorin** forms pores in the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, fungal cell death.[2] While its primary application is as an antifungal agent, its effects on mammalian cells are also a subject of research, particularly in the context of cytotoxicity studies.

Due to its hydrophobic nature, **Levorin** is poorly soluble in aqueous solutions. Therefore, the preparation of a concentrated stock solution in a suitable organic solvent is a critical and necessary step for its use in in vitro cell culture experiments. This document provides a comprehensive guide to the preparation, storage, and application of **Levorin** stock solutions to ensure accurate, reproducible, and reliable experimental outcomes.

Data Presentation

A summary of the key physicochemical properties of **Levorin** is provided in the table below. This information is essential for accurate calculations when preparing stock solutions.

Property	Value	Source(s)
Molecular Formula	C ₅₉ H ₈₄ N ₂ O ₁₈	[1] [2] [3] [4]
Molecular Weight	1109.3 g/mol	[1] [2] [3] [4] [5]
Appearance	Solid powder	[1] [3] [5]
Primary Solvent	Dimethyl sulfoxide (DMSO)	[1] [5]
Other Solvents	Dimethylformamide (DMF), Ethanol, Methanol	[1]
Storage (Powder)	-20°C, protected from light and moisture	[1] [4] [5]
Storage (Solution)	-20°C (short-term) or -80°C (long-term)	[4] [5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Levorin Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **Levorin**, which can be conveniently diluted to various working concentrations for cell culture experiments.

Materials:

- **Levorin** powder (MW: 1109.3 g/mol)
- Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
- Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Sterile, filtered pipette tips and precision pipettes

- Vortex mixer

Procedure:

- Equilibration: Before opening, allow the vial of **Levorin** powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the hygroscopic powder.
- Calculation: Determine the mass of **Levorin** required to prepare the desired volume of a 10 mM stock solution.
 - Formula: $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ (mM)} \times 1.1093 \text{ (mg/}\mu\text{mol)}$
 - Example for 1 mL of 10 mM stock: $\text{Mass} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 1109.3 \text{ g/mol} = 11.09 \text{ mg}$.
- Weighing: In a chemical fume hood, carefully and accurately weigh the calculated amount of **Levorin** powder (e.g., 11.09 mg) and transfer it into a sterile microcentrifuge tube.
- Dissolution:
 - Add the calculated volume of sterile DMSO (e.g., 1 mL) to the tube containing the **Levorin** powder.
 - Cap the tube securely and vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear. Gentle warming (to 37°C) can be used to aid dissolution if necessary.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 μL) in sterile, amber microcentrifuge tubes or cryovials.
 - Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for shorter-term storage (up to one month).[\[4\]](#)[\[5\]](#)

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the concentrated stock solution into complete cell culture medium for treating cells.

Materials:

- 10 mM **Levorin** stock solution in DMSO
- Complete cell culture medium (pre-warmed to 37°C)
- Cultured cells in appropriate vessels (e.g., 96-well plates, 6-well plates)
- Sterile, filtered pipette tips and precision pipettes

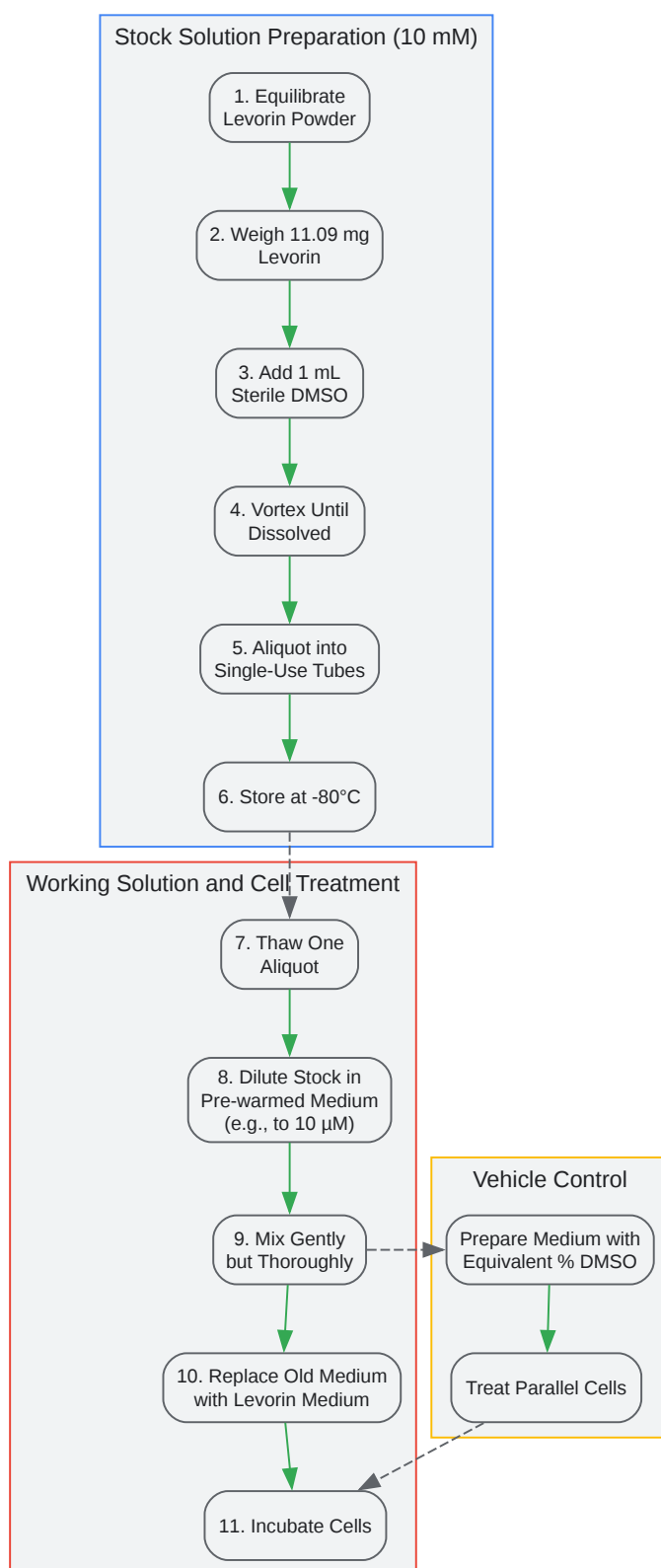
Procedure:

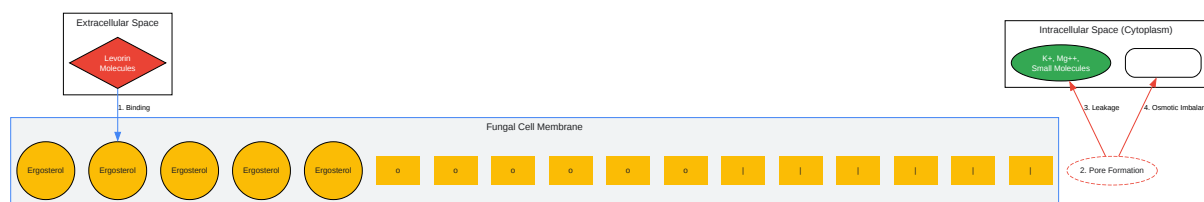
- Thaw Stock Solution: Remove a single aliquot of the 10 mM **Levorin** stock solution from the freezer and allow it to thaw completely at room temperature.
- Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your experiment.
 - Formula ($C_1V_1 = C_2V_2$): Volume of Stock (V_1) = [Final Concentration (C_2) × Final Volume (V_2)] / Stock Concentration (C_1)
 - Example: To prepare 10 mL of medium with a final **Levorin** concentration of 10 µM:
 - Volume of Stock (µL) = (10 µM × 10,000 µL) / 10,000 µM = 10 µL.
- Prepare Working Solution: Add the calculated volume of the **Levorin** stock solution (10 µL in the example) to the pre-warmed complete cell culture medium (10 mL). Mix immediately by gently inverting or swirling the container to ensure a homogenous solution.
 - Best Practice: To avoid localized high concentrations of DMSO, add the stock solution to the medium while gently agitating the medium.

- Cell Treatment: Remove the existing medium from your cell cultures and replace it with the freshly prepared medium containing the desired concentration of **Levorin**.
- Vehicle Control: It is crucial to include a vehicle control in every experiment. Treat a parallel set of cells with medium containing the same final concentration of DMSO as the **Levorin**-treated cells (e.g., 0.1% DMSO for the example above). This ensures that any observed effects are due to the compound and not the solvent.
 - Important Note: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically $\leq 0.5\%$ and ideally $\leq 0.1\%$, to prevent solvent-induced cytotoxicity.[\[6\]](#)

Mandatory Visualizations

Experimental Workflow Diagram





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